(S)-2-Hydroxy-3-methylbutanoic acid

描述

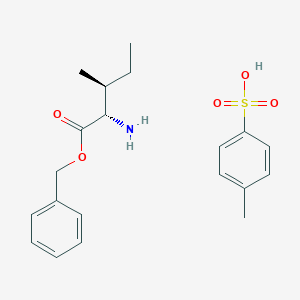

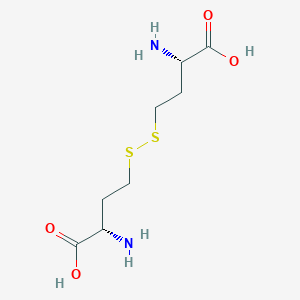

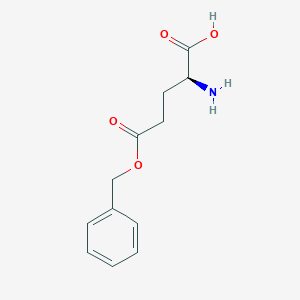

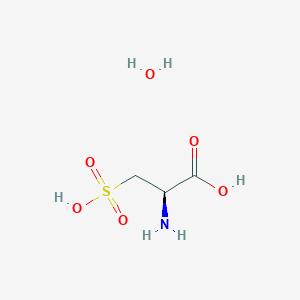

(S)-(+)-2-羟基-3-甲基丁酸: L-α-羟基异戊酸 ,是一种化学式为C5H10O3的有机化合物。它属于α-羟基酸类,并且是一种手性分子。 “S”的命名表示它是2-羟基-3-甲基丁酸的S-对映异构体 .

准备方法

合成路线:: (S)-(+)-2-羟基-3-甲基丁酸的合成涉及多种方法。一种常见的方法是使用手性拆分剂或酶法对消旋混合物进行拆分。例如,外消旋体的酶解可以得到所需的对映异构体。

工业生产:: 这种化合物的工业规模生产方法没有被广泛报道。 作为肽合成中手性构建块的用途推动了对其制备的兴趣。

化学反应分析

反应性::

(S)-(+)-2-羟基-3-甲基丁酸: 可以参与各种化学反应:

氧化: 它可以发生氧化反应,生成相应的羧酸。

还原: 羰基的还原可以生成相应的醇。

取代: 它可以与亲核试剂(如胺或醇)反应,形成酯或酰胺。

氧化: 可以使用高锰酸钾 (KMnO) 或重铬酸 (HCrO) 等氧化剂。

还原: 采用氢化锂铝 (LiAlH) 或硼氢化钠 (NaBH) 等还原剂。

取代: 酰氯或酸酐与(S)-(+)-2-羟基-3-甲基丁酸反应生成酯或酰胺。

主要产物:: 主要产物取决于具体的反应条件。例如:

- 氧化: 相应的羧酸。

- 还原: 相应的醇。

科学研究应用

(S)-(+)-2-羟基-3-甲基丁酸: 在各个科学领域都有应用:

肽合成: 作为手性构建块,它对于创建具有特定立体化学的肽至关重要。

药物开发: 研究人员正在探索它作为药物合成前体的潜力。

代谢研究: 它是一种人体代谢物,因此与代谢研究相关。

作用机制

(S)-(+)-2-羟基-3-甲基丁酸发挥作用的具体机制仍然是一个活跃的研究领域。它可能与特定的分子靶标或途径相互作用,影响细胞过程。

相似化合物的比较

(S)-(+)-2-羟基-3-甲基丁酸: 可以与其他α-羟基酸(如乳酸和扁桃酸)进行比较。它的独特之处在于它的特定立体化学和应用。

属性

IUPAC Name |

(2S)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-55-5 | |

| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?

A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.

Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?

A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.

Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?

A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.

Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?

A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。